
Angiotensin III
Overview
Description
Angiotensin III (Ang III, des-Asp¹-angiotensin II) is a heptapeptide derived from angiotensin II (Ang II) via enzymatic cleavage by aminopeptidase A (APA) . It shares structural similarity with Ang II (sequence: RVYIHPF vs. DRVYIHPF) but lacks the N-terminal aspartic acid residue . Ang III binds to angiotensin type 1 (AT1R) and type 2 (AT2R) receptors, mediating vasopressor effects, aldosterone secretion, and sodium appetite . Its plasma half-life is shorter than Ang II due to rapid degradation by aminopeptidase N (APN) into angiotensin IV (Ang IV) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin III can be synthesized through the enzymatic cleavage of angiotensin II by aminopeptidase A, which removes the N-terminal aspartic acid residue . The synthesis involves the following steps:
Cleavage of Angiotensinogen: Angiotensinogen, a precursor protein produced in the liver, is cleaved by the enzyme renin to form angiotensin I.
Conversion to Angiotensin II: Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE).
Formation of this compound: Finally, aminopeptidase A cleaves angiotensin II to produce this compound.
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology to produce large quantities of angiotensinogen, which is then processed through the enzymatic steps mentioned above. The use of bioreactors and purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Metabolic Degradation
Ang III undergoes further enzymatic processing:
-
Conversion to Angiotensin IV (Ang IV):
Aminopeptidase N (APN) removes the N-terminal arginine from Ang III, producing Ang IV (Val-Tyr-Ile-His-Pro-Phe) . -
Inactivation Pathways:
Ang III is susceptible to degradation by endopeptidases (e.g., chymotrypsin) and carboxypeptidases, yielding inactive fragments .
Key Enzymatic Reactions and Regulatory Factors
Research Findings on Reaction Dynamics
- APA Inhibition Studies:
Selective APA inhibitors (e.g., glutamate phosphonate) failed to block Ang II/III-induced MAP kinase phosphorylation in astrocytes, suggesting Ang III can act independently of further metabolism . - APN Modulation:
APN inhibition with bestatin prolongs Ang III’s half-life, amplifying its pressor effects in hypertensive models . - Receptor Interactions:
Ang III binds AT1 and AT2 receptors with efficacy comparable to Ang II but exhibits reduced vasopressor activity (40% of Ang II) .
Functional Implications of Chemical Reactions
- AT2 Receptor Activation:
Ang III is a potent endogenous AT2R agonist, promoting natriuresis and vasodilation . - Aldosterone Secretion:
Ang III stimulates aldosterone release via AT2R-mediated pathways, independent of AT1R . - Pathophysiological Roles:
Reduced plasma Ang III levels correlate with severe coronary atherosclerosis, linked to diminished APA activity .
Comparative Reactivity of Angiotensins
Property | Ang II | Ang III |
---|---|---|
Vasopressor Activity | High | Moderate (40%) |
Receptor Affinity | AT1R > AT2R | AT2R ≈ AT1R |
Enzymatic Stability | Short half-life | Shorter half-life |
Scientific Research Applications
Physiological Effects
Angiotensin III is primarily known for its ability to regulate blood pressure and fluid balance. It acts on both angiotensin II type 1 and type 2 receptors, leading to various physiological responses:
- Cardiovascular Effects : Ang III has been shown to stimulate aldosterone secretion from the adrenal cortex, which is crucial for sodium retention and blood pressure regulation. Studies suggest that Ang III is as potent as or even more effective than angiotensin II in stimulating aldosterone release, particularly via the angiotensin II type 2 receptor (AT2R) .
- Cardioprotective Properties : Research indicates that Ang III can protect the heart from ischemia/reperfusion injury. In experimental models, Ang III treatment has been associated with reduced myocardial infarct size and improved cardiac function during reperfusion . The cardioprotective effects are thought to be mediated through the activation of antioxidant enzymes and anti-apoptotic pathways .
- Natriuretic Effects : Ang III has been identified as a key player in natriuresis (the excretion of sodium through urine). Activation of AT2R by Ang III promotes sodium excretion in the kidneys, which can be beneficial in managing hypertension .
Therapeutic Applications
The therapeutic implications of Ang III are being explored in various contexts:
- Hypertension Management : Given its role in promoting natriuresis and vasodilation, Ang III is being investigated as a potential therapeutic target for treating hypertension. Studies have shown that enhancing Ang III signaling could improve renal function and blood pressure regulation .
- Heart Failure Treatment : Due to its cardioprotective effects, Ang III may offer new avenues for treating heart failure. The ability of Ang III to reduce ischemic damage and improve cardiac hemodynamics suggests it could be beneficial in clinical settings where myocardial protection is critical .
- Research on Atherosclerosis : Emerging evidence suggests that Ang III might play a compensatory role in early atherosclerosis by increasing its levels in response to ischemic conditions. This raises the possibility of using Ang III levels as a biomarker for cardiovascular diseases .
Case Studies
Several studies have documented the effects of Ang III in clinical and experimental settings:
-
Ischemia/Reperfusion Injury Study :
- Objective : To assess the cardioprotective effects of Ang III.
- Findings : Treatment with Ang III significantly improved left ventricular function and reduced infarct size in rat models subjected to ischemia/reperfusion injury. The protective mechanisms were linked to enhanced antioxidant activity and reduced apoptosis .
- Hypertensive Rat Model :
Mechanism of Action
Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1 receptor). This binding triggers a cascade of intracellular signaling pathways, including the activation of protein kinase C (PKC) and the release of calcium ions. These pathways lead to vasoconstriction, increased aldosterone secretion, and sodium retention, ultimately raising blood pressure .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Angiotensin III vs. Angiotensin II
Key Research Findings :
- In conscious rabbits, Ang III (15 nmol/kg) induced a biphasic blood pressure response (82 ± 4 mmHg pressor, 20 ± 3 mmHg depressor), while Ang II caused weaker depressor effects .
- AT1R antagonist losartan blocked both phases of Ang III’s response, confirming AT1R mediation despite Ang II’s higher AT1R affinity .
This compound vs. Angiotensin IV
Key Research Findings :
- Ang IV’s depressor effects are negligible in models where Ang III shows significant activity, suggesting distinct receptor mechanisms .
This compound vs. Angiotensin (1–7)
Key Research Findings :
- In ApoE/LDLR−/− mice, ACE inhibitors like perindopril reduced Ang III levels while increasing Ang (1–7), highlighting their opposing roles .
Mechanistic Insights and Paradoxes
- AT1R-Mediated Depressor Response : Ang III’s depressor phase is AT1R-dependent despite Ang II’s higher AT1R affinity, suggesting tissue-specific receptor conformations or co-factor interactions .
- Receptor Subtypes : AT2R may preferentially respond to Ang III in certain tissues, such as the brain, where it modulates blood pressure and fluid balance .
- Enzyme Inhibitor Effects : Co-administration of bacitracin (endopeptidase inhibitor) and amastatin (APN inhibitor) equalized Ang II and III potency in rat ganglia, underscoring the impact of peptidases on bioavailability .
Pharmacological Tools and Antagonists
Biological Activity
Angiotensin III (AngIII) is a peptide hormone that plays a significant role in the renin-angiotensin system (RAS), influencing various physiological processes, particularly in cardiovascular and renal functions. This article explores the biological activity of AngIII, highlighting its mechanisms of action, effects on blood pressure regulation, and its implications in various pathological conditions.
Overview of this compound
AngIII is derived from angiotensin II (AngII) through the action of aminopeptidase A (APA). It exhibits biological activities similar to AngII but with distinct receptor interactions and effects. AngIII primarily acts on the angiotensin type 1 receptor (AT1R) and the angiotensin type 2 receptor (AT2R), influencing blood pressure, aldosterone secretion, and renal function.
-
Receptor Interaction :
- AngIII binds to AT1R and AT2R, mediating various physiological responses. While AT1R activation leads to vasoconstriction and increased blood pressure, AT2R activation promotes vasodilation and natriuresis .
- Studies indicate that AngIII may have a more potent effect on blood pressure than AngII in certain contexts, particularly in hypertensive models .
- Aldosterone Secretion :
- Neurotransmitter Release :
Effects on Blood Pressure
AngIII has been shown to elevate blood pressure through various mechanisms:
- Pressor Response : Intracerebroventricular infusion studies demonstrate that AngIII can induce significant pressor responses in spontaneously hypertensive rats (SHRs), indicating its role as a potent vasopressor agent .
- Longer Half-Life : Inhibiting the conversion of AngIII to angiotensin IV (AngIV) prolongs its half-life and enhances its pressor effects, which is particularly relevant in hypertensive conditions .
Case Studies
- Hypertension :
- Coronary Atherosclerosis :
Research Findings
Q & A
Basic Research Questions
Q. What are the primary physiological roles of Angiotensin III, and how can researchers experimentally distinguish its effects from other angiotensin peptides (e.g., Angiotensin II)?
- Methodological Answer : To isolate this compound's effects, researchers should employ receptor-specific antagonists (e.g., AT1 vs. AT2 receptor blockers) and utilize knockout models targeting enzymes like aminopeptidase A, which converts Angiotensin II to III. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry can differentiate peptide levels in biological samples. Ensure controls account for cross-reactivity in immunoassays .
Q. How do researchers validate the specificity of antibodies used in this compound detection assays?
- Methodological Answer : Validate antibodies via competitive binding assays with structurally similar peptides (e.g., Angiotensin II, IV) to confirm minimal cross-reactivity. Use Western blotting or ELISA with pre-absorption controls (incubating antibodies with excess this compound to abolish signal). Include negative controls (e.g., samples from angiotensinogen-deficient models) to confirm specificity .
Q. What in vitro models are optimal for studying this compound's cellular signaling pathways?
- Methodological Answer : Primary cell cultures (e.g., renal proximal tubule cells, vascular smooth muscle cells) are preferred over immortalized lines due to physiological receptor expression. Use siRNA or CRISPR-Cas9 to silence specific receptors (AT1/AT2) and measure downstream effectors (e.g., ERK phosphorylation, intracellular Ca²⁺ flux) via fluorescence microscopy or flow cytometry. Include dose-response curves to establish potency .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory findings regarding this compound's role in blood pressure regulation versus tissue remodeling?
- Methodological Answer : Conduct in vivo studies with tissue-specific overexpression or knockdown models (e.g., liver vs. kidney) to isolate organ-specific effects. Pair these with telemetry for continuous blood pressure monitoring and histopathology for tissue analysis. Use meta-analyses to synthesize disparate datasets, applying statistical frameworks (e.g., random-effects models) to account for heterogeneity in study designs .
Q. How can researchers optimize protocols for quantifying this compound in biological samples with high sensitivity and minimal degradation?
- Methodological Answer : Pre-treat samples with protease inhibitors (e.g., EDTA, PMSF) immediately post-collection. Employ solid-phase extraction (SPE) with C18 columns to enrich peptides, followed by LC-MS/MS with stable isotope-labeled this compound as an internal standard. Validate recovery rates via spiked samples and report limits of detection (LOD) and quantification (LOQ) .
Q. What are the challenges in designing studies to compare this compound's receptor-binding affinity across species, and how can these be mitigated?
- Methodological Answer : Species-specific receptor polymorphisms require homology modeling to predict binding interfaces. Use surface plasmon resonance (SPR) or radioligand binding assays with recombinant receptors from target species (e.g., human, rat). Normalize data to receptor density (e.g., via Bmax values) and report dissociation constants (Kd) with 95% confidence intervals to enable cross-study comparisons .
Q. How should researchers approach conflicting data on this compound's pro-inflammatory versus anti-inflammatory effects in different disease models?
- Methodological Answer : Systematically vary experimental conditions (e.g., dosage, exposure duration, disease stage) in a factorial design. Use transcriptomics (RNA-seq) and cytokine profiling (multiplex ELISA) to map dose-dependent pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and address confounding variables like endogenous angiotensinogen levels .
Q. Methodological Frameworks
Q. Which statistical models are most appropriate for analyzing time-dependent this compound dynamics in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability and repeated measures. For non-linear kinetics (e.g., circadian fluctuations), apply spline regression or Fourier transforms. Report effect sizes with adjustments for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers ensure reproducibility when studying this compound's interactions with emerging targets (e.g., MAS receptors)?
- Methodological Answer : Adhere to the ARRIVE guidelines for experimental reporting. Share raw data (e.g., via repositories like Zenodo) and detailed protocols (e.g., step-by-step ligand-binding assays). Use orthogonal validation methods (e.g., co-immunoprecipitation + confocal microscopy) to confirm interactions. Collaborate with independent labs for external validation .
Q. What ethical considerations arise in human studies investigating this compound's role in hypertension, and how can these be addressed?
- Methodological Answer : Obtain informed consent with explicit disclosure of risks related to blood sampling and genetic testing. Anonymize data to protect participant privacy. For interventional studies, use randomized placebo-controlled designs with DSMB oversight. Justify sample size via power analyses to minimize unnecessary participant exposure .
Tables for Key Methodological Comparisons
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
Record name | Angiotensin III, 5-Ile- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.